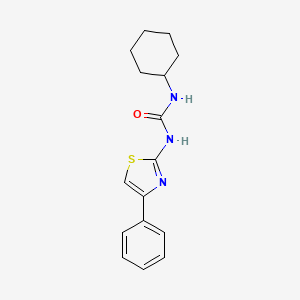1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea
CAS No.:
Cat. No.: VC10807467
Molecular Formula: C16H19N3OS
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H19N3OS |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 1-cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea |
| Standard InChI | InChI=1S/C16H19N3OS/c20-15(17-13-9-5-2-6-10-13)19-16-18-14(11-21-16)12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,17,18,19,20) |
| Standard InChI Key | WNVNFGAEDRKGMG-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
| Canonical SMILES | C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea features a urea core (-NHCONH-) bridged between a cyclohexyl group and a 4-phenyl-1,3-thiazol-2-yl substituent. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is substituted at the 4-position with a phenyl group, enhancing aromaticity and potential π-π stacking interactions. The cyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility and membrane permeability.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₁₆H₁₈N₃OS, with a molecular weight of 300.40 g/mol. This aligns with analogues such as 1-cyclohexyl-3-(4-methylphenyl)urea (C₁₄H₂₀N₂O, MW 232.32 g/mol) , adjusted for the additional phenylthiazole moiety.
Synthetic Methodologies
The synthesis of 1-cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea can be inferred from established routes for urea-thiazole hybrids. Two primary strategies are plausible:
Hantzsch Thiazole Synthesis
-
Thiazole Formation: Reacting a thioamide (e.g., cyclohexylthioamide) with 2-bromo-4-phenylacetophenone under Hantzsch conditions forms the 4-phenylthiazole core .
-
Urea Coupling: The resulting 2-aminothiazole intermediate is treated with cyclohexyl isocyanate in the presence of a base (e.g., triethylamine) to yield the final urea derivative .
Example Reaction Scheme:
Alternative Pathway via Protected Intermediates
A modified approach involves Boc-protected amines, as demonstrated in the synthesis of antitrypanosomal urea derivatives :
-
Protect 3-aminopropionitrile with di-tert-butyl dicarbonate.
-
Convert to thioamide using NaHS/MgCl₂.
-
Perform thiazole ring closure with 2-bromo-4-phenylacetophenone.
-
Deprotect and react with cyclohexyl isocyanate.
This method improves yield by minimizing side reactions during urea formation .
Biological Activities and Mechanisms
While direct biological data for 1-cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea are lacking, structurally related compounds exhibit pronounced bioactivity:
Antitrypanosomal Activity
Urea-thiazole analogues, such as 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, show remarkable potency against Trypanosoma brucei rhodesiense (IC₅₀ = 9 nM) . The urea moiety facilitates hydrogen bonding with parasitic enzymes, while the thiazole and aryl groups enhance membrane penetration .
Table 1: Activity of Selected Urea-Thiazole Analogues
| Compound | IC₅₀ (μM) | Selectivity Index (L6 Cells) |
|---|---|---|
| Piperidinyl-3-fluorophenyl | 0.009 | 16,900 |
| Cyclohexyl-4-chlorophenyl | 13.3 | 7.0 |
| Thiophenyl-2-fluorophenyl | 0.177 | 230 |
Enzyme Inhibition
Substituted ureas in WO2005087215A1 act as aspartyl protease inhibitors, with Ki values in the nanomolar range . The cyclohexyl group likely occupies hydrophobic pockets in the enzyme active site .
Structure-Activity Relationships (SAR)
Key SAR insights from analogues include:
-
Cyclohexyl vs. Acyclic Groups: Cyclohexyl substituents improve metabolic stability compared to linear alkyl chains .
-
Thiazole Substitution: Electron-withdrawing groups (e.g., -F, -Cl) at the thiazole 4-position enhance potency against T. brucei .
-
Urea Linker: N,N′-disubstituted ureas show higher selectivity than monosubstituted derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume